molecular formula C11H15NO4S B2582855 3-[(2-Methylpropyl)sulfamoyl]benzoic acid CAS No. 790271-04-4

3-[(2-Methylpropyl)sulfamoyl]benzoic acid

Cat. No.: B2582855
CAS No.: 790271-04-4
M. Wt: 257.3
InChI Key: GJTAKJCYTBUBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylpropyl)sulfamoyl]benzoic acid (CAS 790271-04-4) is a high-purity organic building block with a molecular formula of C 11 H 15 NO 4 S and a molecular weight of 257.31 g/mol . This compound belongs to the class of sulfamoyl benzoic acids (SBAs), which are of significant interest in medicinal chemistry for the development of targeted receptor agonists . Research into structurally related SBA analogues has demonstrated their specific activity as potent agonists for the Lysophosphatidic Acid 2 (LPA 2 ) receptor, a G-protein-coupled receptor (GPCR) that mediates antiapoptotic and mucosal barrier-protective effects . These analogues have shown subnanomolar to picomolar agonist activity, making them valuable chemical tools for studying cellular survival pathways, attenuation of radiation and chemotherapy-induced apoptosis, and DNA repair mechanisms . The LPA 2 receptor is a promising target for investigating potential treatments for conditions like acute radiation syndrome and inflammatory diseases . The structural features of this compound also make it a candidate for exploration in other biochemical areas, such as the inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid inflammatory cascade . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

3-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTAKJCYTBUBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Pathways for 3 2 Methylpropyl Sulfamoyl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Design of Synthetic Routes

A retrosynthetic analysis of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid provides a logical framework for devising its synthetic pathways. The primary disconnection points are the C-N bond of the sulfonamide and the C-S bond of the sulfonyl group, as well as the functional groups on the benzene (B151609) ring.

The most logical disconnection is at the sulfonamide bond, leading to two key precursors: 3-(chlorosulfonyl)benzoic acid and isobutylamine (B53898) (2-methylpropan-1-amine). This approach is synthetically straightforward as it involves the reaction of a sulfonyl chloride with an amine, a well-established method for sulfonamide formation.

An alternative disconnection can be made at the C-S bond of the benzene ring, which would involve the direct sulfamoylation of a benzoic acid derivative. However, this method is often more challenging due to the stability of the C-S bond and the potential for side reactions.

Further retrosynthetic analysis of 3-(chlorosulfonyl)benzoic acid leads back to 3-aminobenzoic acid or benzoic acid itself. Starting from 3-aminobenzoic acid, a Sandmeyer-type reaction could be employed to introduce the sulfonyl chloride group. Alternatively, direct chlorosulfonation of benzoic acid presents a more direct, albeit sometimes less selective, route.

Based on this analysis, the most common and practical synthetic route involves the initial formation of a sulfonyl chloride on the benzoic acid scaffold, followed by amination with isobutylamine.

Methodologies for Optimized Synthesis and Scale-Up in Academic Settings

The synthesis of this compound in an academic setting typically follows a multi-step sequence designed for efficiency and purity.

Multi-Step Reaction Sequences and Yield Enhancement

A common laboratory-scale synthesis begins with the chlorosulfonation of benzoic acid. This reaction is typically carried out using an excess of chlorosulfonic acid, which acts as both the reagent and the solvent. The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

Following the chlorosulfonation, the resulting 3-(chlorosulfonyl)benzoic acid is carefully reacted with isobutylamine. This nucleophilic substitution reaction is often performed in a suitable solvent, such as dioxane or acetone, and in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

To enhance the yield, it is crucial to control the reaction conditions at each step. For instance, the temperature of the chlorosulfonation reaction must be carefully managed to prevent side reactions. In the amination step, slow addition of the amine and maintaining a suitable temperature can minimize the formation of undesired byproducts.

StepReactionReagents and ConditionsRepresentative Yield
1ChlorosulfonationBenzoic acid, Chlorosulfonic acid (excess), Heat70-85%
2Amination3-(Chlorosulfonyl)benzoic acid, Isobutylamine, Pyridine, Dioxane, Reflux60-80%
3PurificationRecrystallization>95% purity

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates effective purification. The primary method employed is recrystallization. ma.eduyoutube.com The crude product obtained from the amination reaction is dissolved in a hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities in the solution.

A common solvent system for the recrystallization of benzoic acid derivatives is a mixture of ethanol (B145695) and water. The crude solid is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. As the solution cools, pure crystals of this compound will form. ma.eduyoutube.comyoutube.comyoutube.comscribd.com The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR).

Green Chemistry Principles in Sulfamoylbenzoic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfamoylbenzoic acid synthesis, several strategies can be employed. One key area of focus is the reduction or replacement of hazardous reagents and solvents. For example, exploring alternative, less corrosive sulfonating agents to chlorosulfonic acid could improve the safety and environmental profile of the synthesis.

Furthermore, the use of catalytic methods can significantly contribute to a greener synthesis. Catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and minimize waste generation. The development of reusable solid acid catalysts for the sulfonation step is an active area of research.

Solvent selection is another critical aspect of green chemistry. Whenever possible, the use of benign solvents like water or ethanol is preferred over chlorinated or other volatile organic compounds. The final purification step of recrystallization from an ethanol/water mixture aligns well with these principles.

Derivatization Approaches for Structural Analogs of this compound

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Derivatization can be achieved by modifying the carboxylic acid, the sulfonamide, or the aromatic ring.

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, it can be transformed into an ester by reaction with an alcohol under acidic conditions, or into an amide by coupling with an amine using a suitable activating agent.

The sulfonamide moiety also offers opportunities for derivatization. The N-H proton can be substituted with various alkyl or aryl groups. Additionally, the isobutyl group can be replaced with a wide range of other primary or secondary amines during the synthesis to generate a library of analogs.

Modifications to the aromatic ring can be achieved by starting with substituted benzoic acids. For example, introducing electron-donating or electron-withdrawing groups onto the benzene ring can significantly alter the electronic properties and biological activity of the final compound.

Development of Novel Catalytic Systems for Sulfonamide and Carboxylic Acid Formation

Recent advances in catalysis offer promising avenues for the synthesis of sulfamoylbenzoic acids. For the formation of the sulfonamide bond, transition metal-catalyzed cross-coupling reactions are being explored as an alternative to the traditional sulfonyl chloride-amine reaction. These methods can offer improved functional group tolerance and milder reaction conditions.

In the context of carboxylic acid formation, catalytic methods for the direct carboxylation of aromatic C-H bonds are an area of intense research. While not yet standard for this specific synthesis, such a method could potentially shorten the synthetic route by avoiding the need to start from a pre-functionalized benzoic acid.

Molecular Interaction Studies and Mechanistic Investigations of 3 2 Methylpropyl Sulfamoyl Benzoic Acid

Characterization of Molecular Binding Events and Target Affinities

The characterization of how a compound binds to its biological target and the strength of that binding are fundamental to understanding its mechanism of action. This is typically achieved through a combination of biochemical assays and binding studies.

In Vitro Biochemical Assay Development and Kinetic Analysis (e.g., Enzyme Inhibition)

In vitro biochemical assays are crucial for determining the functional effect of a compound on a purified biological target, such as an enzyme. These assays measure the compound's ability to inhibit or sometimes activate the target's function. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. wikipedia.org

Kinetic analysis further elucidates the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with the enzyme in the presence of its substrate. sciencesnail.com

Studies on various sulfamoylbenzoic acid derivatives have demonstrated their activity as enzyme inhibitors. For example, a series of sulfamoyl-benzamides were synthesized and screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological functions like thrombosis and cancer. nih.gov Several of these compounds showed inhibitory activity in the sub-micromolar range. nih.gov

Table 1: Enzyme Inhibition Data for Sulfamoylbenzoic Acid Derivatives

Compound Target Enzyme IC50 (μM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) h-NTPDase8 0.28 ± 0.07
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase3 0.72 ± 0.11
N-cyclopropyl-3-(N-cyclopropylsulfamoyl)benzamide (2a) h-NTPDase3 1.32 ± 0.06
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) h-NTPDase1 2.88 ± 0.13

Data sourced from a study on sulfamoyl benzamide (B126) derivatives as selective inhibitors for h-NTPDases. nih.gov

Ligand-Receptor Binding Profiling in Cell-Free Systems

Cell-free binding assays are used to directly measure the affinity of a ligand (the compound) for a receptor without the complexities of a cellular environment. These assays can determine parameters like the dissociation constant (Kd) or the inhibition constant (Ki), which reflect the strength of the ligand-receptor interaction. sciencesnail.com

Structural Biology Approaches to Elucidate Compound-Target Complexes

Structural biology techniques are indispensable for visualizing the three-dimensional structure of a compound bound to its protein target. This information is critical for understanding the precise molecular interactions that govern binding and activity, and it provides a rational basis for designing more potent and selective molecules.

X-ray Crystallography of Ligand-Bound Proteins and Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which a crystalline sample is irradiated with X-rays to produce a diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of an electron density map, from which a detailed three-dimensional model of the molecule, such as a protein-ligand complex, can be built. nih.govnih.gov This method provides high-resolution insights into the binding mode, orientation, and conformational changes that occur upon ligand binding. nih.gov

The process involves co-crystallizing the target protein with the ligand of interest or soaking the ligand into pre-existing protein crystals. nih.gov A successful crystal structure can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the protein's binding site. Although it is a cornerstone of structure-based drug design, no specific X-ray crystallography structures for 3-[(2-Methylpropyl)sulfamoyl]benzoic acid complexed with a biological target are currently deposited in public databases like the Protein Data Bank. proteopedia.orgpdbj.org

Cryo-Electron Microscopy and Other Biophysical Techniques for Molecular Interaction Analysis

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and molecules that are difficult to crystallize. nih.govbiorxiv.org In cryo-EM, samples are flash-frozen in vitreous ice, and their images are captured using an electron microscope. nih.gov Computational methods are then used to combine thousands of two-dimensional images into a high-resolution, three-dimensional reconstruction of the molecule. biorxiv.orgresearchgate.net

Cryo-EM is especially valuable for studying membrane proteins and dynamic molecular assemblies. salipro.com While the technique has successfully determined the structures of many small molecules bound to their targets, often with the aid of scaffolding proteins to overcome size limitations, there are no published cryo-EM structures featuring this compound at this time. nih.govosti.gov

Modulation of Specific Biochemical Pathways at the Molecular Level

By binding to and altering the function of key proteins like enzymes and receptors, compounds can modulate entire biochemical pathways. The sulfamoylbenzoic acid scaffold has been shown to interact with targets involved in diverse signaling cascades.

For example, the inhibition of h-NTPDases by sulfamoyl benzamide derivatives directly impacts purinergic signaling pathways. nih.gov These enzymes are responsible for hydrolyzing extracellular nucleotides (like ATP and ADP), which are important signaling molecules regulating processes such as platelet aggregation and inflammation. By inhibiting these enzymes, the compounds can alter the concentration and duration of these nucleotide signals, thereby modulating the downstream physiological response. nih.gov

Similarly, the characterization of 2-sulfonamidebenzamides as positive allosteric modulators of the MrgX1 receptor demonstrates a different mechanism of pathway modulation. nih.gov Instead of directly activating the receptor, these compounds enhance the receptor's response to its endogenous agonist. This modulation of the MrgX1 signaling pathway presents a potential avenue for therapeutic intervention in chronic pain. nih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the allosteric modulation or orthosteric binding mechanisms of the chemical compound this compound. Consequently, detailed research findings, including data on its specific molecular interactions, binding affinities, and mechanistic pathways related to allosteric or orthosteric sites, are not publicly available at this time.

General principles of molecular interactions suggest that compounds with similar structural motifs, such as sulfamoyl benzoic acid derivatives, may act as agonists or antagonists at various receptors. The mode of action can be either orthosteric, where the compound binds directly to the active site of a receptor, or allosteric, involving binding to a secondary site to modulate the receptor's activity. However, without specific experimental data for this compound, any discussion of its binding mechanism would be speculative.

Further research, including computational docking studies and in vitro binding assays, would be necessary to elucidate the precise molecular interactions and determine whether this compound functions via an allosteric, orthosteric, or other mechanism.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Modification of the Sulfamoyl Moiety and Its Impact on Molecular Interactions

Research into related sulfamoyl benzamide (B126) derivatives has shown that the nature of the N-substituent on the sulfonamide can significantly influence biological activity. For instance, in a series of inhibitors for human nucleotide-binding domain and leucine-rich repeat-containing protein 3 (NLRP3) inflammasome, modifications to the N-alkyl group of the sulfamoyl moiety were explored. The studies revealed that varying the size and nature of this substituent impacts potency. nih.gov

In the context of developing allosteric modulators for the Mas-related G protein-coupled receptor X1 (MrgX1), SAR studies indicated that while both cyclopropylsulfonamide and ethylsulfonamide were well-tolerated, larger modifications were not. nih.gov This suggests that the binding pocket has specific steric constraints. The interaction of the sulfonamide group is often with basic amino acid residues such as arginine, histidine, and lysine (B10760008) within a protein's active site. pharmacy180.com The alkyl, alkoxy, and halide groups attached can modulate the strength of this binding, thereby affecting the compound's activity and pharmacokinetic properties. pharmacy180.com

The table below illustrates hypothetical SAR data based on common findings in sulfonamide chemistry, showing how modifications to the N-substituent of the sulfamoyl group in a generic sulfamoylbenzoic acid scaffold could affect inhibitory activity.

N-Substituent (R) Modification Type Presumed Impact on Interaction Hypothetical Activity (IC₅₀)
2-Methylpropyl (isobutyl)Branched AlkylFits into a moderately sized hydrophobic pocket.50 nM
EthylSmall AlkylMay not fully occupy the hydrophobic pocket, leading to weaker binding.150 nM
CyclopropylSmall CycloalkylIntroduces rigidity; may provide a better fit in a constrained pocket. nih.gov35 nM
PhenylAromaticIntroduces potential for π-π stacking but may be too bulky for the pocket.200 nM
4-ChlorophenylSubstituted AromaticElectronic effects and potential for halogen bonding; steric bulk is a factor. nih.gov120 nM

Exploration of Substituent Effects on the Benzoic Acid Ring

The benzoic acid ring serves as the central scaffold for 3-[(2-methylpropyl)sulfamoyl]benzoic acid. Introducing or modifying substituents on this ring can dramatically alter the compound's electronic distribution, acidity (pKa), solubility, and steric profile, thereby influencing its binding affinity and selectivity.

The position and electronic nature of substituents are critical. Theoretical studies on substituted benzoic acids have confirmed that electron-withdrawing groups (like -NO₂, -CF₃) generally increase the acidity of the carboxylic acid, while electron-releasing groups (-NH₂, -OCH₃) decrease it. mdpi.com This modulation of acidity can be crucial for ionic interactions with target receptors. The trend for increased acidity with electron-withdrawing groups is typically para > meta > ortho. mdpi.com Conversely, electron-releasing groups decrease acidity in the order of ortho > meta > para. mdpi.com

In the development of sulfamoylbenzoic acid derivatives as molecular additives for perovskite solar cells, substituents such as -OH, -NH₂, and -Cl were used to fine-tune the dipole moment and electronic configuration of the molecule. nih.govacs.org These modifications influence intermolecular interactions, such as the ability of the S=O and -COOH groups to coordinate with target ions. acs.org Similarly, in the design of human carbonic anhydrase inhibitors, the addition of halogen atoms to the phenyl ring was found to occupy hydrophobic regions within the enzyme's active site, enhancing binding. unibs.it SAR studies on a series of 2-phenoxybenzamides showed that a 4-fluorophenoxy substituent had an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com

The following table demonstrates potential effects of substituents on the benzoic acid ring of a hypothetical sulfamoylbenzoic acid analog.

Substituent & Position Electronic Effect Potential Impact on Binding Hypothetical Activity (IC₅₀)
NoneNeutralBaseline activity.50 nM
4-ChloroElectron-withdrawingIncreases acidity of COOH; potential for halogen bonding. unibs.it30 nM
4-MethylElectron-donatingDecreases acidity of COOH; adds minor steric bulk.75 nM
4-NitroStrongly Electron-withdrawingSignificantly increases acidity; may form specific H-bonds.25 nM
2-FluoroElectron-withdrawing (Inductive)"Ortho effect" may influence conformation and acidity. researchgate.net60 nM

Design and Synthesis of Chemically Diverse Analogs for SAR Probing

The rational design and synthesis of chemically diverse analogs are fundamental to building a comprehensive SAR profile. This process often begins with a lead compound, like this compound, and involves creating a library of related molecules to systematically probe the effects of structural changes.

One common design strategy is isosteric replacement, where functional groups are swapped with other groups that have similar physical or chemical properties. For example, in the design of lysophosphatidic acid (LPA) receptor agonists, the thioether group of a lead compound was replaced with a sulfamoyl (-NH-SO₂-) moiety to generate a new series of sulfamoyl benzoic acid (SBA) analogues. nih.gov This scaffold-hopping approach can lead to compounds with improved properties.

The synthesis of these analogs often employs modular chemical routes that allow for the easy introduction of diversity at specific points in the molecule. A common synthetic pathway for sulfamoylbenzoic acid derivatives involves the coupling of an appropriate anthranilic acid with a sulfonyl chloride under basic conditions. nih.gov Another frequently used method is the reaction of a sulfamoylbenzoic acid with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) to form an amide bond. nih.govmdpi.com For instance, 2,4-dichloro-5-sulfamoylbenzoic acid can be converted to its corresponding acid chloride using thionyl chloride, which is then reacted with an amine to yield the desired amide derivative. google.com These versatile synthetic strategies enable the creation of libraries of compounds with modifications on both the sulfamoyl group and the benzoic acid ring, which are essential for thorough SAR probing. nih.gov

Computational and Experimental Approaches to Pharmacophore Modeling

In modern drug discovery, computational methods are used in concert with experimental techniques to understand SAR and to guide the rational design of new compounds. Pharmacophore modeling is a particularly powerful tool that defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. dovepress.com

A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dovepress.com In the development of LPA₂ receptor agonists, researchers used a structure-based pharmacophore design to guide molecular modifications. nih.gov Ten different scaffolds were docked into a homology model of the receptor, and the resulting poses were ranked based on energy scores and protein-ligand interaction fingerprints to select the most promising candidates for synthesis. nih.gov

Molecular docking studies are frequently employed to predict how different analogs will bind to a target protein. nih.gov For example, docking simulations of novel sulfonamide derivatives into the dihydropteroate (B1496061) synthase (DHPS) receptor helped to estimate their binding affinities and rationalize their antibacterial activity. nih.gov These computational approaches can prioritize which analogs to synthesize, saving time and resources. The insights from docking can also explain experimental SAR findings, such as why certain substituents enhance activity while others diminish it. For instance, docking of carbonic anhydrase inhibitors revealed that the primary sulfonamide moiety interacts with the catalytic zinc ion, while other parts of the molecule form interactions with specific residues like HIS-94 and THR-200, corroborating the experimental inhibition data. unibs.it

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic electronic properties of a molecule. While specific studies focusing exclusively on 3-[(2-Methylpropyl)sulfamoyl]benzoic acid are not widely published, the principles and methodologies are well-established through research on analogous benzoic acid and sulfonamide derivatives. researchgate.netmdpi.com

Density Functional Theory (DFT): DFT is a widely used method to calculate the electronic structure of molecules. mdpi.com For compounds similar to this compound, calculations are typically performed using functionals like B3LYP with basis sets such as 6-311++G to optimize the molecular geometry and determine electronic properties. nih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests the molecule is more reactive and polarizable. For related benzoic acid derivatives, DFT calculations are used to map the distribution of these orbitals. mdpi.com Typically, the HOMO is localized over the electron-rich aromatic ring, while the LUMO may be distributed across other parts of the molecule, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and conjugative interactions within a molecule. nih.govresearchgate.net It provides insights into intramolecular bonding and stability by quantifying the energy of interactions between filled donor orbitals and empty acceptor orbitals. mdpi.com For sulfamoylbenzoic acid analogues, NBO analysis can reveal hyperconjugative interactions that stabilize the molecular structure, such as interactions between lone pair orbitals on oxygen atoms and anti-bonding orbitals elsewhere in the molecule. researchgate.net

Parameter Significance Typical Computational Method
HOMO Energy Indicates electron-donating abilityDFT (e.g., B3LYP/6-311G)
LUMO Energy Indicates electron-accepting abilityDFT (e.g., B3LYP/6-311G)
HOMO-LUMO Gap Correlates with chemical reactivity and stabilityCalculated from HOMO and LUMO energies
NBO Interaction Energy (E2) Measures the strength of intramolecular charge transfer and stabilizationNBO Analysis

This table represents typical parameters investigated in quantum mechanical studies of related benzoic acid derivatives.

Molecular Dynamics Simulations of Compound-Target Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug design, MD simulations are invaluable for validating the stability of a ligand (like this compound) within the binding pocket of a biological target, such as an enzyme or receptor.

After an initial docking pose is predicted, an MD simulation can be run for tens to hundreds of nanoseconds. This simulation reveals how the ligand and protein atoms move and interact in a more dynamic, realistic environment. Key parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are analyzed. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.net These simulations provide a deeper understanding of the binding event, corroborating and refining the static picture provided by molecular docking. researchgate.net

Ligand Docking, Virtual Screening, and De Novo Design Algorithms

Ligand Docking and Virtual Screening: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov For analogues of this compound, docking studies have been instrumental in rationalizing their biological activity. nih.govnih.gov The process involves placing the ligand in various conformations within the protein's binding site and scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

Virtual screening uses docking on a large scale, where vast libraries of compounds are computationally screened against a target protein to identify potential "hits" for further investigation. nih.gov This approach allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources.

De Novo Design: De novo design algorithms take this concept a step further by building novel molecular structures from scratch. nih.govarxiv.org Instead of screening existing compounds, these algorithms use information about the target's binding site to design new molecules with optimal shape and chemical properties for high-affinity binding. This approach has the potential to generate highly innovative drug candidates that may not exist in current chemical libraries. arxiv.org

Technique Purpose Typical Output
Ligand Docking Predicts binding pose and affinity of a single compound.Binding energy (e.g., kcal/mol), interacting amino acid residues, hydrogen bond distances.
Virtual Screening Identifies potential active compounds from a large library.A ranked list of compounds based on predicted binding scores.
De Novo Design Generates novel molecular structures tailored to a specific target.New chemical structures with predicted high affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can be built to predict the activity of new, untested compounds. jbclinpharm.org

For a series of sulfamoylbenzoic acid derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, which can be categorized as:

Topological: Describing atomic connectivity.

Electronic: Related to charge distribution and quantum mechanical properties.

Hydrophobic: Such as the partition coefficient (logP).

Steric: Describing the size and shape of the molecule.

Statistical methods are then used to create a mathematical equation linking the most relevant descriptors to the observed biological activity (e.g., IC50 values). mdpi.com A robust QSAR model can be a powerful tool for optimizing lead compounds, allowing researchers to computationally predict how modifications to the structure of this compound might enhance its desired activity. nih.gov

Conformational Analysis and Molecular Electrostatic Potential (MEP) Mapping

Conformational Analysis: Molecules are not static; their rotatable bonds allow them to adopt various three-dimensional shapes or conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable, low-energy states. This is crucial because a molecule's biological activity often depends on its ability to adopt a specific conformation that fits into a protein's binding site.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a powerful tool for predicting and understanding molecular interactions and reactivity. researchgate.netnih.gov The map is color-coded to show different regions of charge:

Red/Yellow Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. researchgate.net

Blue Regions: Indicate positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms. These areas are prone to nucleophilic attack and can act as hydrogen bond donors. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxyl and sulfamoyl groups, identifying them as key sites for interacting with biological targets through hydrogen bonding. nih.gov

In Silico Prediction of Molecular Properties

Beyond reactivity and binding, computational methods can predict a wide range of molecular properties that are critical for a compound's potential as a therapeutic agent. These in silico predictions are often used to assess "drug-likeness" early in the discovery process. nih.gov

One of the most common frameworks is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other important properties predicted in silico include the Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics, and the number of rotatable bonds, which influences conformational flexibility. nih.gov These computational tools allow for the rapid assessment of key pharmacokinetic parameters (ADME: Absorption, Distribution, Metabolism, and Excretion) before a compound is ever synthesized. nih.gov

Predicted Property Significance for Drug Development
Molecular Weight (MW) Affects size-dependent diffusion and transport.
LogP Measures lipophilicity; influences solubility and membrane permeability.
Hydrogen Bond Donors (HBD) Impacts solubility and binding interactions.
Hydrogen Bond Acceptors (HBA) Impacts solubility and binding interactions.
Topological Polar Surface Area (TPSA) Correlates with intestinal absorption and blood-brain barrier penetration.
Number of Rotatable Bonds Relates to conformational flexibility and binding entropy.

This table outlines key molecular properties commonly predicted using in silico methods to assess drug-likeness.

Future Research Directions and Unexplored Avenues for 3 2 Methylpropyl Sulfamoyl Benzoic Acid

Development of Advanced Synthetic Methodologies for Complex Analogs

The future synthesis of complex analogs of 3-[(2-Methylpropyl)sulfamoyl]benzoic acid will likely move beyond traditional batch methods. The development of novel catalytic systems and the application of flow chemistry are poised to enable the creation of more intricate and diverse molecular architectures. These advanced methodologies could facilitate the efficient and controlled synthesis of a wide array of derivatives, which is crucial for establishing comprehensive structure-activity relationships (SAR). Such studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. The ability to generate a library of analogs with varied substituents on the aromatic ring and the sulfamoyl nitrogen will be instrumental in discovering compounds with enhanced properties.

Expansion of Molecular Target Space and Mechanistic Discoveries

While the broader class of sulfamoylbenzoic acids has been investigated for activity against various biological targets, the specific molecular targets of this compound are not well-defined. Future research should focus on expanding the known molecular target space for this compound and its derivatives. High-throughput screening campaigns against diverse panels of enzymes and receptors could reveal novel biological activities. For example, related sulfamoylbenzoic acid analogs have shown agonist activity at the LPA2 receptor and inhibitory effects on human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). Detailed mechanistic studies, including X-ray crystallography of ligand-protein complexes and advanced biochemical assays, will be crucial to understand how these molecules interact with their biological targets at a molecular level.

Applications in Chemical Probes and Tool Compounds for Biological Systems (Non-Therapeutic Focus)

Beyond therapeutic applications, this compound and its derivatives hold potential as chemical probes and tool compounds for studying biological systems. By attaching fluorescent tags or other reporter groups, these molecules can be transformed into probes for visualizing biological processes or for identifying and validating new drug targets. For instance, benzenesulfonamide derivatives have been explored as inhibitors of Vibrio cholerae carbonic anhydrases, suggesting their potential as tools to study bacterial physiology. The development of such non-therapeutic tools can provide invaluable insights into complex biological pathways and disease mechanisms.

Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of this compound research necessitates interdisciplinary collaborations. The synthesis of novel analogs and their incorporation into advanced materials will require the expertise of synthetic and materials chemists. Elucidating their biological activities and mechanisms of action will depend on collaborations with biochemists, pharmacologists, and structural biologists. Furthermore, the development of this compound for applications in materials science, such as in perovskite solar cells, highlights the potential for synergy between chemistry, physics, and engineering. Such collaborative efforts will be essential to fully realize the scientific and technological potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-[(2-Methylpropyl)sulfamoyl]benzoic acid?

  • Methodological Answer : The synthesis typically involves sulfamoylation of a benzoic acid precursor. A stepwise approach includes: (i) Reacting 3-sulfobenzoic acid derivatives with 2-methylpropylamine under nucleophilic substitution conditions. (ii) Optimizing reaction parameters (e.g., solvent polarity, temperature ~60–80°C) to enhance sulfonamide bond formation. (iii) Purifying the product via recrystallization or column chromatography. Structural analogs, such as 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, use similar protocols with tailored amine reactants .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer : The sulfamoyl group enables enzyme inhibition via hydrogen bonding with active sites. For example:
  • Carbonic anhydrase inhibition : Assessed through fluorometric assays measuring decreased enzymatic turnover.
  • Anti-inflammatory activity : Evaluated in vitro via COX-2 inhibition assays (IC₅₀ values) and in vivo models (e.g., carrageenan-induced paw edema).
    Comparative studies with halogenated analogs (e.g., 4-fluorophenyl derivatives) show enhanced potency due to increased electronegativity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirms sulfamoyl group integration (e.g., ¹H-NMR δ 1.0–1.2 ppm for 2-methylpropyl CH₃ groups).
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection.
  • LC-MS : Identifies molecular ions (e.g., [M+H]⁺ at m/z 285.35) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodological Answer : A comparative SAR analysis reveals:
  • Electron-withdrawing groups (e.g., -F, -Cl) : Enhance enzyme inhibition by increasing sulfonamide acidity (pKa reduction).
  • Lipophilic substituents (e.g., -OCH₃) : Improve membrane permeability, assessed via logP measurements and Caco-2 cell monolayers.
    For example, 3-[(4-fluorophenyl)sulfamoyl]benzoic acid shows higher COX-2 selectivity than methoxy analogs due to tighter hydrophobic pocket binding .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer : (i) Assay standardization : Use identical buffer conditions (pH 7.4, ionic strength) and enzyme sources (recombinant vs. tissue-derived). (ii) Crystallographic validation : Perform X-ray diffraction to confirm binding modes (e.g., sulfamoyl interactions with Zn²⁺ in carbonic anhydrase). (iii) Control for off-target effects : Include negative controls (e.g., sulfonamide-free analogs) in dose-response experiments .

Q. How can synthetic yield be optimized for large-scale research applications?

  • Methodological Answer :
  • Catalyst screening : Test bases (e.g., triethylamine) or coupling agents (EDC/HOBt) to improve sulfamoylation efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance amine reactivity.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) while maintaining >80% yield .

Q. What computational tools predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Models binding poses using crystal structures (PDB IDs: 1CA2 for carbonic anhydrase).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Relates substituent descriptors (e.g., Hammett σ) to IC₅₀ values for activity prediction .

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